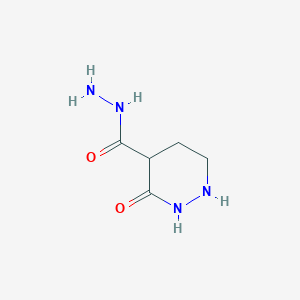

3-Oxohexahydropyridazine-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxodiazinane-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h3,7H,1-2,6H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVYSIGLXIKTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC(=O)C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Oxohexahydropyridazine 4 Carbohydrazide and Its Derivatives

Strategies for Constructing the Pyridazinone Ring System

The formation of the pyridazinone core is a foundational step in the synthesis of 3-Oxohexahydropyridazine-4-carbohydrazide and its analogues. Various synthetic routes have been developed, ranging from classical cyclization reactions to modern multicomponent and catalytic methods. researchgate.net

Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

A well-established and fundamental approach for constructing the pyridazine (B1198779) ring involves the condensation reaction between 1,4-dicarbonyl compounds and hydrazine or its derivatives. researchgate.netrsc.orgwikipedia.org This method relies on the formation of a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with the two carbonyl groups, which then undergoes oxidation or tautomerization to yield the pyridazinone ring.

The general mechanism proceeds via the reaction of a 4-ketoacid or a related 1,4-dicarbonyl precursor with hydrazine hydrate (B1144303). nih.gov For instance, the synthesis of thienylpyridazinone can be achieved by the cyclization of methyl 4-(2-thienyl)-4-oxobutanoate with hydrazine hydrate in refluxing ethanol (B145695). nih.gov This reaction is a versatile method for preparing a variety of substituted pyridazinones, serving as a cornerstone in heterocyclic chemistry. wikipedia.org The choice of substituents on the 1,4-dicarbonyl precursor directly translates to the substitution pattern on the final pyridazine ring, allowing for a degree of control over the final product's structure.

Table 1: Examples of 1,4-Dicarbonyl Precursors for Pyridazinone Synthesis

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Resulting Product Core | Reference |

|---|---|---|---|

| Levulinic acid | Phenylhydrazine | Phenyl-substituted pyridazinone | wikipedia.org |

| Methyl 4-(2-thienyl)-4-oxobutanoate | Hydrazine hydrate | Thienyl-substituted pyridazinone | nih.gov |

One-Pot Multicomponent Reactions for Regioselective Synthesis of Pyridazinone-4-carbohydrazides

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. In the context of pyridazinone synthesis, MCRs can provide rapid access to complex, highly functionalized structures from simple starting materials. While specific MCRs for this compound are not extensively detailed in the provided results, the synthesis of structurally related dihydropyrano[2,3-c]pyrazoles via four-component reactions of hydrazine hydrate, ethyl acetoacetate, malononitrile, and various aldehydes highlights the potential of this strategy. researchgate.netresearchgate.net

These reactions often proceed under mild conditions, sometimes in aqueous media or under solvent-free conditions, and can be catalyzed by various substances, including nanocatalysts or biodegradable catalysts like borax (B76245) or maltose. researchgate.net The synthesis of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives has been reported, indicating that multicomponent strategies can be adapted to produce the desired carbohydrazide (B1668358) functionality. nih.gov This approach allows for the direct incorporation of the carbohydrazide moiety or a precursor group in a single synthetic operation, which is a significant advantage over traditional multi-step syntheses.

Diaza-Wittig Reactions as Key Synthetic Steps in Pyridazine Formation

The Diaza-Wittig reaction represents a more modern and specialized method for the formation of the pyridazine ring. rsc.orgrsc.org This reaction is an aza-variant of the classical Wittig reaction, which is a renowned method for forming alkenes from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comlibretexts.org In the Diaza-Wittig reaction, a phosphazine intermediate is generated from the reaction of a phosphine (B1218219) with a diazo compound. rsc.org This intermediate then reacts with a carbonyl compound to form an oxazaphosphetane, which subsequently collapses to yield the pyridazine ring and a phosphine oxide byproduct. rsc.org

A significant advancement in this area is the development of an organophosphorus-catalyzed Diaza-Wittig reaction. rsc.orgrsc.org This catalytic cycle involves the reduction of a phospholene oxide to a phospholene, which then reacts with a diazo derivative to form the key phosphazine intermediate. rsc.org The reaction proceeds to form the pyridazine product while regenerating the phospholene oxide catalyst. rsc.org This catalytic approach offers good to excellent yields for substituted pyridazine and phthalazine (B143731) derivatives bearing electron-withdrawing groups and represents a novel method for accessing these important heterocyclic structures. rsc.org

Table 2: Key Steps in Catalytic Diaza-Wittig Reaction for Pyridazine Synthesis

| Step | Reactants | Intermediate/Product | Catalyst Role | Reference |

|---|---|---|---|---|

| 1 | Phospholene oxide, Silane (B1218182) reagent | Phospholene | Catalyst is reduced | rsc.org |

| 2 | Phospholene, Diazo derivative | Phosphazine intermediate | Reacts with diazo compound | rsc.org |

| 3 | Phosphazine, Carbonyl compound | Oxazaphosphetane intermediate | --- | rsc.org |

Functionalization and Derivatization Approaches for the Hexahydropyridazine (B1330357) Core

Once the pyridazinone core is constructed, further functionalization is often necessary to synthesize specific target molecules and to explore structure-activity relationships. The aromatic nature of the pyridazine ring allows for the application of various modern synthetic methodologies. researchgate.net

Nucleophilic Substitution Reactions on Pyridazine Cores

Nucleophilic substitution is a fundamental reaction for the functionalization of heteroaromatic rings like pyridazine. researchgate.netwur.nl The electron-deficient nature of the pyridazine ring, caused by the presence of two adjacent nitrogen atoms, facilitates the attack of nucleophiles. quimicaorganica.org Halogenated pyridazines are common substrates for these reactions, where a halogen atom (e.g., chloro or bromo) acts as a leaving group. wur.nl

The reaction typically proceeds via an addition-elimination mechanism (SNAr), where the nucleophile adds to the carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate. quimicaorganica.org Subsequent elimination of the halide ion yields the substituted pyridazine. Positions 2 and 4 of the pyridine (B92270) ring are generally reactive towards nucleophiles, and this reactivity pattern extends to the pyridazine system. quimicaorganica.org A wide range of nitrogen-containing nucleophiles, among others, can be used to introduce diverse functional groups onto the pyridazine core. wur.nlnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other conjugated systems, and they are highly applicable to the functionalization of pyridazine heterocycles. researchgate.netnobelprize.org Among these, the Suzuki-Miyaura reaction is one of the most versatile and widely used methods. nih.govnih.govlibretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling offers an efficient way to form new carbon-carbon bonds on the pyridazine nucleus under relatively mild conditions and with high tolerance for various functional groups. nih.govnobelprize.org For example, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with a variety of (hetero)aryl-boronic acids using a palladium catalyst such as Pd(PPh3)4 to synthesize a series of π-conjugated pyridazine derivatives. nih.gov The catalytic cycle generally involves three main steps: oxidative addition of the halopyridazine to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com This methodology has been instrumental in creating complex molecules for applications in materials science and medicinal chemistry. nih.govnih.gov

Table 3: Components of a Typical Suzuki-Miyaura Reaction on a Pyridazine Core

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | 3-Bromo-6-(thiophen-2-yl)pyridazine | Electrophilic partner | nih.gov |

| Coupling Partner | (Hetero)aryl-boronic acid | Nucleophilic partner | nih.gov |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates C-C bond formation | nih.gov |

| Base | Sodium carbonate (Na2CO3) | Activates the organoboron species | nih.gov |

Introduction of Carbohydrazide Moieties via Ester Transformations with Hydrazine Hydrate

The conversion of esters to their corresponding carbohydrazides via reaction with hydrazine hydrate is a fundamental and widely employed transformation in synthetic organic chemistry. mdpi.comnih.gov This method, often referred to as hydrazinolysis, is a common practical route for preparing hydrazides, which are valuable precursors for the synthesis of various heterocyclic systems. mdpi.comresearchgate.net The reaction typically involves refluxing the ester with hydrazine hydrate, often in an alcoholic solvent such as ethanol. nih.govajgreenchem.com

This transformation is broadly applicable across a diverse range of molecular scaffolds. For instance, ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate has been successfully converted to its corresponding carbohydrazide in high yield by refluxing with hydrazine hydrate in absolute ethanol for 16 hours. nih.gov Similarly, this method is used to produce key intermediates for various biologically active compounds, including quinoline (B57606) derivatives and pyrazine (B50134) derivatives. ajgreenchem.com The standard procedure involves heating the ester with hydrazine monohydrate in a suitable solvent. ajgreenchem.com While effective for many substrates, this method can face challenges with α,β-unsaturated esters, where an undesired Michael-type cyclization can occur, leading to pyrazolidinone byproducts. researchgate.net

Table 1: Examples of Ester to Carbohydrazide Transformation

| Starting Ester | Reagents & Conditions | Resulting Carbohydrazide | Reference |

| Ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | Hydrazine hydrate (99%), absolute ethanol, reflux 16h | 4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide | nih.gov |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate (99%), absolute ethanol, reflux 2h | 2-Oxo-2H-chromene-3-carbohydrazide (and ring-opened products) | mdpi.com |

| 8-fluoro-4-hydroxy-3-quinoline carboxylate | Hydrazine hydrate (excess), methanol (B129727), one-step reaction | 8-Fluro-4-hydroxy-3-quinoline carbohydrazide | ajgreenchem.com |

| 5-methylethylpyrazinoate | Hydrazine hydrate, ethanol, Conc. H2SO4 (catalyst) | 5-methylpyrazinoic acid hydrazide | ajgreenchem.com |

Synthesis of Fused and Biheterocyclic Pyridazine Systems

Carbohydrazide derivatives of pyridazine serve as versatile building blocks for the construction of more complex fused and biheterocyclic systems. These reactions often involve the cyclocondensation of the carbohydrazide moiety with suitable reagents to form new rings fused to the pyridazine core.

For example, 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide is a key starting material for synthesizing a variety of fused heterocycles. researchgate.net Its reaction with phthalic anhydride (B1165640) yields a complex pyridazino[3'',4'':5',4']thieno[3',2':4,5]pyrimido[2,1-a]phthalazine-5,6-dione system. researchgate.net Furthermore, treatment of the same carbohydrazide with formic acid or acetic anhydride leads to the formation of N-substituted pyrimidothienopyridazines. researchgate.net Another efficient domino protocol enables the synthesis of N-fused heterocyclic compounds like N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide through a five-component cascade reaction involving cyanoacetohydrazide. rsc.org Synthetic pathways to various pyrido[3,4-c]pyridazines, which are promising scaffolds in medicinal chemistry, have also been developed, often starting from pyridazine precursors. mdpi.com

Table 2: Synthesis of Fused Pyridazine Systems

| Starting Material | Reagent(s) | Resulting Fused System | Reference |

| 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide | Phthalic anhydride | 12,13-Diphenyl-6H-pyridazino-[3'',4'':5',4']thieno[3',2':4,5]pyrimido-[2,1-a]phthalazine-5,6-dione | researchgate.net |

| 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide | Formic acid | N-substituted pyrimidothienopyridazine | researchgate.net |

| Cyanoacetohydrazide, 4-nitroacetophenone, etc. | Five-component cascade reaction | N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide | rsc.org |

| 4-Methyl pyridazine-6-one | DMFDMA, Aniline | Pyrido[3,4-c]pyridazine-3,8-dione derivative | mdpi.com |

Preparation of Structurally Diverse Carbohydrazide Analogues

The carbohydrazide functional group is a versatile scaffold that allows for the synthesis of a wide array of structurally diverse analogues with applications in medicinal and materials chemistry. ajgreenchem.com

Synthesis of Novel Enantiomerically Pure Tetra-carbohydrazide Cyclophane Macrocycles

A notable advancement in macrocyclic chemistry is the synthesis of novel enantiomerically pure tetra-carbohydrazide cyclophane macrocycles. rsc.orgrsc.org These complex structures are synthesized in quantitative yields through a [2+2]-cyclocondensation reaction. rsc.orgrsc.org The key building blocks for this reaction are chiral dicarbohydrazides, such as (4R,5R)- and (4S,5S)-1,3-dioxolane-4,5-dicarbohydrazides, which are reacted with various aromatic bis-aldehydes. rsc.orgrsc.org

The reaction is typically carried out in methanol with a catalytic amount of acetic acid under reflux conditions. rsc.org A key advantage of this synthetic procedure is its simplicity and efficiency, providing the macrocycles in an analytically pure form, often just by filtering the precipitate. rsc.org This modular approach allows for the assembly of compounds with tunable sizes and functionalities by varying the structure of the building blocks. rsc.org These macrocycles are accessible in both enantiomeric forms, which is significant for applications in chiral recognition. rsc.org

Derivatization of the Carbohydrazide Linkage through Condensation Reactions

The carbohydrazide linkage (-CO-NH-NH₂) is readily derivatized through condensation reactions, most commonly with aldehydes and ketones, to form hydrazones (-CO-NH-N=CH-R). This reaction is a powerful tool for extending the molecular framework and introducing new functionalities.

A well-studied example is the condensation reaction between carbohydrazide and salicylaldehyde. nih.govscispace.com This reaction can yield two different products: mono(salicylidene)carbohydrazide and bis(salicylidene)carbohydrazide. nih.govscispace.com The reaction can be monitored in real-time using in-line vibrational spectroscopy, and the ratio of mono- to bis-adducts is influenced by the choice of solvent; for example, the mono-substituted product is predominant in methanol, while the bis-substituted product is favored in ethanol. nih.govscispace.com

This condensation strategy is widely applicable. N-aryllidenequinoline-3-carbohydrazides are synthesized by reacting 8-fluoro-4-hydroxy-3-quinoline carbohydrazide with appropriate aldehydes in methanol with a catalytic amount of glacial acetic acid. ajgreenchem.com Similarly, arylidenecarbohydrazones can be prepared by condensing carbohydrazide precursors with various aromatic aldehydes, such as benzaldehyde (B42025) and its substituted derivatives. researchgate.net These condensation reactions are fundamental in creating diverse libraries of compounds for various applications, including those in insecticidal chemistry where hydrazones derived from pyridazine amides have shown significant potency. nih.gov

Table 3: Examples of Carbohydrazide Condensation Reactions

| Carbohydrazide | Condensation Partner | Reaction Conditions | Product Type | Reference |

| Carbohydrazide | Salicylaldehyde | Methanol or Ethanol, 55°C, piperidine (B6355638) (catalyst) | Mono- and Bis(salicylidene)carbohydrazide | nih.govscispace.com |

| 8-Fluoro-4-hydroxy-3-quinoline carbohydrazide | Substituted Aldehydes | Methanol, glacial acetic acid (catalyst) | N-aryllidenequinoline-3-carbohydrazides | ajgreenchem.com |

| 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide | Benzaldehyde | 1:1 molar ratio | Arylidenecarbohydrazone | researchgate.net |

| Malachite Green | Carbohydrazide | Aqueous solution, 15.0–22.0 °C | Condensation Product | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Hexahydropyridazine 4 Carbohydrazides

Mechanistic Pathways in Pyridazine (B1198779) and Pyridazinone Transformations

The reactivity of pyridazine derivatives is largely governed by the electron-deficient nature of the diazine ring, making them susceptible to nucleophilic attack and reduction.

Electrochemical Reduction Mechanisms of Pyridazine Derivatives

The electrochemical reduction of pyridazine derivatives has been shown to proceed through various mechanisms, often dictated by the substituents on the pyridazine ring. For instance, the reduction of 3,6-dichloropyridazine (B152260) displays three distinct cathodic peaks. The initial two waves correspond to the sequential cleavage of the two carbon-chlorine bonds, while the third is attributed to the reduction of the pyridazine ring itself. peacta.org In contrast, monochlorinated pyridazines typically exhibit two reduction waves, one for the carbon-chlorine bond cleavage and the other for the reduction of the pyridazine nucleus. peacta.org

A detailed study on the electrochemical reduction of pyridazines substituted with electron-withdrawing groups revealed that a two-electron reduction primarily yields the corresponding 1,2-dihydro-derivatives. researchgate.net These intermediates can then follow one of two pathways depending on the substitution pattern: rearrangement to the more stable 1,4-dihydropyridazines or further electrochemical reduction leading to ring contraction and the formation of activated pyrroles through the extrusion of nitrogen. researchgate.netscilit.com

The mechanism for the electrochemical reduction of bis(methoxycarbonyl)pyridazines to 2,5-bis(methoxycarbonyl)pyrroles involves a four-electron process. researchgate.net The initial two-electron reduction forms a 1,2-dihydropyridazine intermediate. This can either be re-oxidized to the starting material or rearrange to a 1,4-dihydropyridazine. Both dihydropyridazine (B8628806) intermediates can then undergo another two-electron reduction, followed by different chemical pathways involving iminium intermediates, to ultimately yield the pyrrole. researchgate.net

The electrochemical behavior of dinuclear manganese carbonyl complexes bridged by a pyridazine ligand has also been investigated. These complexes show interesting behavior at negative potentials in the presence of carbon dioxide, suggesting a potential catalytic mechanism for CO2 reduction. mdpi.com The proposed mechanism involves a reversible one-electron process followed by two closely spaced irreversible one-electron reductions. mdpi.com

Table 1: Electrochemical Reduction Pathways of Substituted Pyridazines

| Starting Material | Key Intermediates | Final Product(s) | Reference(s) |

| 3,6-Dichloropyridazine | Monochloro-pyridazine radical anion | Pyridazine | peacta.org |

| Monochloro-pyridazine derivatives | Dihydropyridazine | Reduced pyridazine | peacta.org |

| Pyridazines with electron-withdrawing groups | 1,2-Dihydropyridazine, 1,4-Dihydropyridazine | Pyrroles, 1,4-Dihydropyridazines | researchgate.netscilit.com |

| Bis(methoxycarbonyl)pyridazines | 1,2-Dihydropyridazine, 1,4-Dihydropyridazine, Iminium intermediates | 2,5-Bis(methoxycarbonyl)pyrroles | researchgate.net |

Nucleophilic Aromatic Substitution Mechanisms in Pyridazine Systems, including SN(ANRORC)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridazine rings. The electron-withdrawing nitrogen atoms in the pyridazine ring facilitate nucleophilic attack, particularly at the positions ortho and para to them (C3, C4, C5, and C6). stackexchange.com The stability of the resulting anionic intermediate, often referred to as a Meisenheimer complex, is a key factor in determining the feasibility and regioselectivity of the substitution. stackexchange.com For instance, in 4,5,6-trifluoropyridazin-3(2H)-one, sequential nucleophilic substitution can be used to synthesize a variety of polysubstituted pyridazinones. acs.org The regioselectivity of these substitutions can be influenced by the nature of both the nucleophile and the existing substituents on the pyridazinone ring. acs.org

A particularly interesting and complex mechanism observed in diazine chemistry is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is distinct from the classical SNAr and aryne mechanisms. wikipedia.org The SN(ANRORC) mechanism is often observed in reactions of substituted pyrimidines and pyridazines with strong nucleophiles like sodium amide in liquid ammonia. wikipedia.orgwur.nl

The process begins with the addition of the nucleophile to a carbon atom that does not bear the leaving group. This is followed by the opening of the heterocyclic ring to form an open-chain intermediate. Finally, the ring closes in a different manner to expel the leaving group and form the substituted product. wikipedia.org Isotope labeling studies have been crucial in providing evidence for this mechanism. For example, when a pyrimidine (B1678525) with a ¹⁴N-labeled nitrogen atom undergoes an SN(ANRORC) reaction, a significant portion of the isotope is found in the exocyclic amino group of the product, demonstrating that the original ring nitrogen has been displaced. wikipedia.org

Catalytic Reactions and Reaction Intermediates Involving Pyridazine Formation

Catalysis plays a vital role in the synthesis of pyridazine derivatives, enabling efficient and selective transformations.

Organocatalyzed Pyridazine Formation Mechanisms

Organocatalysis offers a metal-free approach to pyridazine synthesis. For instance, proline has been shown to efficiently catalyze the inverse-electron-demand Diels-Alder (IEDDA) reaction of ketones with 1,2,4,5-tetrazines to produce pyridazines in high yields. acs.org

Another notable example is the development of the first organophosphorus-catalyzed diaza-Wittig reaction for the synthesis of substituted pyridazines and phthalazines. nih.govrsc.org This catalytic cycle involves four key steps:

Reduction of a phospholene oxide catalyst to the corresponding phospholene using a silane (B1218182) reagent. rsc.org

Formation of a phosphazine intermediate from the reaction between the phospholene and a diazo derivative. rsc.org

Conversion of the phosphazine to an oxazaphosphetane intermediate. rsc.org

The final step leads to the desired pyridazine product and regeneration of the phospholene oxide catalyst. rsc.org

The use of a silane as a mild reducing agent is a significant breakthrough, allowing the reaction to proceed under conditions compatible with various functional groups. rsc.org

Furthermore, photochemical methods utilizing organocatalysts have been developed for the functionalization of pyridines. These methods proceed via pyridinyl radicals generated upon single-electron reduction of pyridinium (B92312) ions, which then couple with other radical species. acs.org

Diels-Alder and Retro-Diels-Alder Reaction Pathways

The Diels-Alder reaction and its reverse, the retro-Diels-Alder reaction, are powerful tools for the construction and modification of pyridazine rings.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a common strategy for synthesizing pyridazines. In this reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacts with an electron-rich dienophile. organic-chemistry.orgnih.govrsc.org For example, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgacs.org Lewis acids can also mediate IEDDA reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers to yield functionalized pyridazines with high regiocontrol. organic-chemistry.org

The retro-Diels-Alder (RDA) reaction can be used to generate pyridazine systems by eliminating a volatile small molecule, such as cyclopentadiene (B3395910), from a bicyclic precursor. thieme-connect.commasterorganicchemistry.com A notable application is the double retro-Diels-Alder reaction where both reactants are built on a cyclopentadiene scaffold. Upon heating, both cyclopentadiene units are cleaved off, leading to the formation of a pyrimido[1,2-b]pyridazine. thieme-connect.com This method provides an elegant route to heterocycles where the formation of an aromatic or quasi-aromatic system drives the cycloreversion. thieme-connect.com

Table 2: Diels-Alder and Retro-Diels-Alder Reactions in Pyridazine Synthesis

| Reaction Type | Diene/Precursor | Dienophile/Reactant | Product | Reference(s) |

| Inverse-Electron-Demand Diels-Alder | 1,2,3-Triazines | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | organic-chemistry.orgacs.org |

| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazines | Olefins, Carbonyl compounds | Pyridazines | acs.orgnih.gov |

| Lewis Acid-Mediated IEDDA | 3-Monosubstituted s-tetrazine | Silyl enol ethers | Functionalized pyridazines | organic-chemistry.org |

| Double Retro-Diels-Alder | Diendo/Diexo-2-aminobicyclo[2.2.1]hept-5-ene-3-carbohydrazides | 3-Aroylnorbornenecarboxylic acid | Pyrimido[1,2-b]pyridazine | thieme-connect.com |

Characterization of Transient Species and Catalytic Cycles

Understanding the transient species and catalytic cycles is crucial for optimizing reaction conditions and developing new synthetic methodologies. In the context of copper-catalyzed oxidative coupling reactions, mechanistic studies often involve control experiments to probe the nature of the intermediates. For example, the addition of radical scavengers like butylated hydroxytoluene (BHT) can help determine if a reaction proceeds through a radical pathway. acs.org

In a study on the copper-catalyzed oxidative coupling of 2-naphthylamines, the minimal effect of BHT suggested that a C1-centered carbon radical was unlikely. However, the inhibitory effect of TEMPO was attributed to the disruption of the Cu(II) catalytic cycle rather than radical trapping. acs.org Further experiments under oxygen-free conditions and heterocoupling studies pointed towards a single-electron transfer mechanism involving a Cu(II)/Cu(I) redox process and a mononuclear Cu(II) species. acs.org

In photochemical organocatalysis, transient absorption spectroscopy (TAS) can be used to measure the half-life of excited state catalysts, providing insight into the kinetics of the catalytic cycle. acs.org Low-temperature electron paramagnetic resonance (EPR) analysis is another powerful technique for detecting and characterizing radical intermediates, such as the pyridinyl radicals formed during the photochemical functionalization of pyridines. acs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Oxohexahydropyridazine 4 Carbohydrazide Derivatives

Elucidation of Key Structural Features for Biological Interaction

The biological activity of pyridazine (B1198779) derivatives is intrinsically linked to their specific structural components and their arrangement in three-dimensional space. For the analogous 3-oxo-2,3-dihydropyridazine-4-carbohydrazide (B13098845) series, several key features have been identified as crucial for their interaction with biological targets such as xanthine (B1682287) oxidase (XO).

The core pyridazinone ring is a fundamental element for activity. This six-membered heterocyclic structure, with its two adjacent nitrogen atoms, serves as a central scaffold for orienting the other functional groups. researchgate.net The oxo group at the C3 position and the carbohydrazide (B1668358) moiety at the C4 position are critical for establishing key interactions within the active site of target enzymes. The carbohydrazide group (-CONHNH2), in particular, is a significant pharmacophoric feature, capable of forming multiple hydrogen bonds. nih.gov

Furthermore, the aryl substituent at the C6 position of the dihydropyridazine (B8628806) ring plays a pivotal role in anchoring the molecule within the binding pocket. The nature and substitution pattern of this aryl group significantly modulate the inhibitory potency. nih.gov Isosteric replacements of the benzylpiperidine moiety in other classes of pyridazine derivatives have been shown to be detrimental to activity, highlighting the specific requirements of the binding site. nih.gov

Impact of Substituent Variation on Molecular Activity and Selectivity

The systematic variation of substituents on the pyridazine scaffold has been a cornerstone of SAR studies, aiming to enhance potency and selectivity. Research on 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives has demonstrated that modifications to the aryl ring at the C6 position have a profound impact on their inhibitory activity against xanthine oxidase. nih.gov

The introduction of different functional groups on this phenyl ring allows for a fine-tuning of the electronic and steric properties of the molecule. For instance, the position and nature of substituents on this flanking aromatic ring are important for their inhibitory roles. nih.gov Studies on other pyridazine series have shown that introducing a lipophilic environment at the C5 position can be favorable for activity and selectivity. nih.gov

The following table summarizes the inhibitory activity of various 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives against xanthine oxidase, illustrating the impact of substituent variation.

| Compound ID | R (Substituent on C6-Aryl Group) | IC₅₀ (µM) vs. Xanthine Oxidase |

| 8a | H | 12.35 |

| 8b | 4-F | 2.05 |

| 8c | 4-Cl | 4.86 |

| 8d | 4-Br | 3.49 |

| 8e | 4-CH₃ | 16.48 |

| 8f | 4-OCH₃ | 25.17 |

| 8g | 2,4-diCl | 4.12 |

| 8h | 3,4-diCl | 4.28 |

| Allopurinol | (Standard) | 8.76 |

| Febuxostat | (Standard) | 0.019 |

| Data sourced from studies on 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives. nih.gov |

From this data, it is evident that electron-withdrawing groups, particularly halogens like fluorine and chlorine, at the para-position of the C6-aryl ring enhance inhibitory activity compared to the unsubstituted analogue (8a) or those with electron-donating groups (8e, 8f). The 4-fluoro substituted compound 8b emerged as the most potent in this series. nih.gov

Conformational Analysis and its Influence on Biological Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a biological target. nih.govnih.gov For cyclic structures like the hexahydropyridazine (B1330357) ring, conformational flexibility is a key consideration. The saturated nature of the hexahydropyridazine ring, in contrast to the more planar dihydropyridazine, allows for various chair, boat, and twist-boat conformations.

The specific conformation adopted by a 3-oxohexahydropyridazine-4-carbohydrazide derivative will influence the spatial orientation of its key functional groups, such as the C4-carbohydrazide and any substituents on the ring. This, in turn, affects its ability to form optimal interactions with amino acid residues in a protein's active site. While specific experimental conformational analyses for this exact scaffold are not widely reported, studies on other cyclic peptides and molecules have shown that ring size and the nature of substituents directly impact the preferred conformation and, consequently, the biological activity. nih.govnih.gov For instance, in some cyclic peptides, a more rigid conformation has been linked to improved membrane permeability. researchgate.net The conformational preferences of these molecules are crucial for investigating ligand-receptor interactions.

Molecular Modeling and Docking Studies for Target Binding Modes

To rationalize the observed SAR and to understand the molecular basis of inhibition, computational methods such as molecular modeling and docking are invaluable tools. rsc.orgresearchgate.net These studies provide insights into the binding poses of the ligands within the active site of their target, revealing the key interactions that stabilize the ligand-protein complex.

For the analogous 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives, molecular docking studies have been instrumental in explaining their inhibitory activity against xanthine oxidase. nih.gov These computational approaches have helped to identify the specific amino acid residues involved in binding and to highlight the pharmacophoric elements necessary for potent inhibition.

Ligand-Enzyme Interaction Analysis (e.g., Xanthine Oxidase)

Molecular docking simulations of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives within the active site of xanthine oxidase have revealed a distinct binding mode. nih.gov The hydrazide moiety is a key player in these interactions, forming multiple hydrogen bonds with surrounding amino acid residues.

Specifically, the terminal -NH2 group of the carbohydrazide has been shown to form hydrogen bonds with the side chains of residues such as Glu802 and Arg880. The carbonyl oxygen of the hydrazide can also participate in hydrogen bonding, for example, with the backbone of Arg880. Furthermore, the oxo group of the pyridazinone ring is often involved in hydrogen bonding with residues like Thr1010. nih.gov

The aryl ring at the C6 position typically occupies a hydrophobic pocket within the enzyme's active site, forming π-π stacking or hydrophobic interactions with residues such as Phe914 and Phe1009. nih.govresearchgate.net These interactions are crucial for anchoring the inhibitor in the correct orientation for effective inhibition. The docking results indicate that these hydrazide derivatives bind to the active site of xanthine oxidase through a novel interaction mode, which differs from that of carboxyl-bearing inhibitors like febuxostat. nih.gov

Identification of Pharmacophoric Elements and Binding Hotspots

Based on SAR and molecular docking studies, a clear pharmacophore model for this class of inhibitors can be proposed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The essential pharmacophoric elements for the 3-oxo-pyridazine-4-carbohydrazide scaffold as a xanthine oxidase inhibitor include:

A hydrogen bond donor (the terminal -NH2 of the hydrazide).

A hydrogen bond acceptor (the carbonyl oxygen of the hydrazide).

A hydrogen bond acceptor (the C3-oxo group of the pyridazinone ring).

A hydrophobic/aromatic feature (the C6-aryl substituent).

These elements and their spatial arrangement are critical for high-affinity binding. The binding "hotspots" within the xanthine oxidase active site for these derivatives are the regions that accommodate these pharmacophoric features. These include the hydrogen-bonding network involving Glu802, Arg880, and Thr1010, and the hydrophobic pocket defined by the phenylalanine residues. nih.gov Understanding these pharmacophoric elements and binding hotspots is crucial for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold. nih.gov

Computational and Theoretical Chemistry Aspects of 3 Oxohexahydropyridazine 4 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 3-Oxohexahydropyridazine-4-carbohydrazide would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be determined.

Key outputs of a DFT analysis would include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electron Distribution: Mapping of electron density to identify electron-rich and electron-poor regions of the molecule.

Atomic Charges: Calculation of partial charges on each atom, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy gap between them provides insight into the molecule's stability.

While no specific data exists for this compound, a study on a different carbohydrazide (B1668358) derivative, 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide, utilized DFT at the B3LYP/6-31G(d,p) level to optimize its molecular structure and analyze atomic charges. researchgate.net Such an approach would be applicable to the target compound.

Computational methods are also employed to predict the bulk electrical properties of materials. The molecular dipole moment, a measure of the separation of positive and negative charges in a molecule, can be readily calculated using DFT. This property influences a compound's solubility and its interaction with external electric fields.

Nonlinear optical (NLO) properties, which describe how a material's optical properties change under strong light, can also be predicted. Calculations would focus on the first hyperpolarizability (β), a molecular-level property that is a key indicator of a material's potential for second-order NLO applications. For instance, studies on various organic molecules have shown that DFT calculations can effectively predict NLO behavior, often using urea (B33335) as a reference. nih.gov The presence of donor and acceptor groups within a molecule can enhance these properties, a principle that would be investigated for this compound. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics is ideal for understanding a molecule's static electronic properties, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound would model the movements of its atoms and their interactions with surrounding molecules, such as water or a biological target.

Key insights from MD simulations would include:

Conformational Flexibility: Identifying the different shapes (conformations) the molecule can adopt and the energy barriers between them.

Solvation: Understanding how the molecule interacts with solvent molecules.

Binding Interactions: If a biological target is known, MD can simulate the binding process, revealing key interactions like hydrogen bonds and providing estimates of binding affinity. frontiersin.orgnih.govnih.govdoi.org

In Silico Profiling and Cheminformatics Approaches for Design

In silico methods use computational models to predict the properties of molecules, aiding in the design of new compounds with desired characteristics.

The core structure of this compound, the hexahydropyridazine (B1330357) ring, can be considered a chemical scaffold. Computational scaffold analysis would involve searching databases for other known compounds containing this scaffold to understand its "pharmacological promiscuity" or its tendency to bind to various biological targets. This analysis helps in identifying potential applications and liabilities for new derivatives. This approach is a cornerstone of modern drug discovery, allowing for the rational design of novel inhibitors for targets like enzymes. nih.gov

A wide range of molecular descriptors can be calculated to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Cheminformatics tools can predict properties such as:

Lipophilicity (logP): Affects how a molecule passes through cell membranes.

Molecular Weight: A key parameter in drug-likeness rules.

Hydrogen Bond Donors and Acceptors: Influences solubility and binding to biological targets.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties.

These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. nih.gov Such an analysis would be critical in the early-stage evaluation of this compound and its analogues for potential therapeutic use.

Applications in Medicinal Chemistry Research and Biological Studies of 3 Oxohexahydropyridazine 4 Carbohydrazide Analogues

Role of Pyridazinone and Carbohydrazide (B1668358) Scaffolds in Drug Discovery and Design

The pyridazinone nucleus, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is a versatile scaffold in medicinal chemistry. mdpi.comsarpublication.com Its structural features, including the presence of nitrogen atoms and a keto functionality, allow for hydrogen bond formation and protonation reactions, contributing to its diverse pharmacological properties. nih.gov Pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective effects. nih.govbenthamdirect.comsarpublication.comresearchgate.net The ability to functionalize the pyridazinone ring at various positions makes it an attractive starting point for the design and development of new therapeutic agents. sarpublication.com

Similarly, the carbohydrazide moiety (-CONHNH2) is a key pharmacophore in drug discovery. ajgreenchem.com Its derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anti-tuberculosis properties. ajgreenchem.com The carbohydrazide group's hydrogen-bonding capabilities and its potential for versatile chemical modifications make it a valuable component in the design of new drug candidates. ajgreenchem.comajgreenchem.com The hybridization of the carbohydrazide moiety with other heterocyclic systems, such as in 3-oxohexahydropyridazine-4-carbohydrazide, can lead to compounds with enhanced or novel biological activities. cmjpublishers.comnih.gov

The combination of these two scaffolds in this compound analogues creates a unique chemical entity with the potential for multifaceted biological interactions. The pyridazinone core provides a rigid framework that can be appropriately substituted to orient functional groups in a specific spatial arrangement, while the carbohydrazide tail offers additional points of interaction with biological targets. This dual-scaffold approach allows for the fine-tuning of physicochemical properties and biological activity, making these analogues promising candidates for further investigation in medicinal chemistry.

Exploration of Biological Targets and Pathways

The diverse pharmacological effects of this compound analogues stem from their interaction with various biological targets and pathways. Research has focused on understanding these interactions to elucidate their mechanisms of action and to design more potent and selective compounds.

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.

One notable target is xanthine (B1682287) oxidase (XO), an enzyme that plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.govnih.gov Therefore, inhibiting XO is a key therapeutic strategy for managing this condition. wikipedia.org

Studies have shown that compounds with heterocyclic scaffolds similar to pyridazinone can act as inhibitors of xanthine oxidase. For instance, various pyrimidine (B1678525) and pyrazole (B372694) derivatives have been identified as potent XO inhibitors. nih.gov The structural similarity of the pyridazinone ring to the natural substrates of XO, such as xanthine, suggests that this compound analogues could potentially bind to the active site of the enzyme and inhibit its activity. Research in this area has explored how different substituents on the pyridazinone ring influence inhibitory potency, with some studies indicating that planar flavones and flavonols with specific hydroxyl groups can effectively inhibit xanthine oxidase. wikipedia.org While direct studies on this compound itself as a xanthine oxidase inhibitor are not extensively documented, the known activity of related heterocyclic structures provides a strong rationale for its investigation in this context.

| Compound Class | Target Enzyme | Therapeutic Rationale | Key Findings |

|---|---|---|---|

| Pyridazinone Analogues | Xanthine Oxidase (XO) | Reduction of uric acid production for the treatment of gout and hyperuricemia. nih.govnih.gov | Structural similarity to XO substrates suggests potential for competitive inhibition. nih.gov Various heterocyclic compounds have shown significant XO inhibitory activity. nih.gov |

| Flavonoids (e.g., Kaempferol, Quercetin) | Xanthine Oxidase (XO) | Natural product-based inhibition of uric acid synthesis. wikipedia.org | Planar flavones and flavonols with a 7-hydroxyl group are effective inhibitors. wikipedia.org |

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors that are fundamental to excitatory synaptic transmission in the mammalian brain. nih.gov Their dysfunction has been implicated in a variety of neurological and psychiatric disorders. frontiersin.org Consequently, the development of ligands that can modulate NMDAR activity is a significant area of research in medicinal chemistry. nih.govfrontiersin.org

While direct evidence for the interaction of this compound with NMDARs is limited, the structural features of its analogues suggest a potential for such modulation. NMDARs possess multiple binding sites that can be targeted by small molecules to either enhance or inhibit receptor function. nih.gov The development of NMDAR antagonists, which block the ion channel, has been a major focus for therapeutic intervention. nih.gov

The lipophilic nature of certain pyridazinone derivatives could allow them to access binding sites within the NMDAR channel through a membrane-to-channel pathway. nih.gov Furthermore, the ability of the carbohydrazide moiety to form hydrogen bonds could facilitate interactions with key amino acid residues within the receptor. The modulation of NMDARs by antagonists can lead to a reduction in excessive neuronal excitation, which is beneficial in certain pathological conditions. nih.gov The exploration of this compound analogues as NMDAR modulators represents a promising avenue for the discovery of novel neuroprotective and psychotropic agents.

Development of Novel Heterocyclic Agents for Research

The synthesis and biological evaluation of novel heterocyclic compounds, including analogues of this compound, are crucial for advancing our understanding of biological processes and for identifying new therapeutic leads. nih.govresearchgate.netnih.govmdpi.com

The initial assessment of the biological activity of newly synthesized compounds is typically performed through in vitro assays. mdpi.com These assays provide a rapid and cost-effective way to screen large numbers of compounds for their potential therapeutic effects. For this compound analogues, a variety of in vitro screening methodologies can be employed to evaluate their activity against different biological targets.

For instance, to assess their potential as enzyme inhibitors, researchers can use biochemical assays that measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. mdpi.com The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

To evaluate the potential of these compounds to modulate receptor function, cell-based assays are commonly used. These assays can measure changes in intracellular signaling pathways or ion channel activity in response to the compound. For example, to screen for NMDAR modulators, researchers might use electrophysiological techniques to measure changes in ion flow through the receptor channel in cultured neurons.

Antioxidant activity is another area of interest for pyridazinone derivatives. tandfonline.com In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be used to determine the ability of these compounds to neutralize free radicals.

| Screening Methodology | Biological Target/Activity | Purpose | Example Output |

|---|---|---|---|

| Enzyme Inhibition Assay | Specific enzymes (e.g., Xanthine Oxidase, COX-2, 5-LOX) mdpi.comnih.gov | To determine the inhibitory potency of the compounds. | IC50 values nih.gov |

| Cell-Based Functional Assays | Receptors (e.g., NMDARs), cellular pathways | To assess the effect of compounds on cellular responses. | Changes in ion channel currents, second messenger levels |

| DPPH Radical Scavenging Assay | Antioxidant activity tandfonline.com | To measure the ability of compounds to neutralize free radicals. | Percentage of radical scavenging activity |

| Antimicrobial Susceptibility Testing | Bacteria, Fungi nih.gov | To determine the minimum inhibitory concentration (MIC) against various microorganisms. | MIC values nih.gov |

Understanding the mechanism of action of a biologically active compound at the molecular level is crucial for its further development as a therapeutic agent. This involves identifying the specific molecular target and elucidating the nature of the interaction between the compound and its target.

For this compound analogues, a combination of experimental and computational techniques can be employed to investigate their mechanism of action. Molecular docking studies, for example, can provide insights into how these compounds might bind to the active site of an enzyme or a receptor. cmjpublishers.com These computational models can predict the binding orientation and affinity of the ligand, helping to rationalize the observed biological activity and guide the design of more potent analogues.

Experimental techniques such as X-ray crystallography can provide a detailed three-dimensional structure of the ligand-target complex, revealing the precise interactions that are responsible for binding. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to study the binding of a ligand to its target in solution.

By combining the results from these different approaches, researchers can build a comprehensive picture of how this compound analogues exert their biological effects at the molecular level. This knowledge is essential for optimizing their structure to improve their potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for 3-Oxohexahydropyridazine-4-carbohydrazide?

- Methodological Answer : The compound is typically synthesized via refluxing hydrazide intermediates with aromatic acids or aldehydes in polar solvents (e.g., POCl₃ or ethanol). For example, hydrazide derivatives react with aldehydes under acidic conditions to form Schiff base intermediates, followed by cyclization to yield the target compound. Purification is achieved via column chromatography using ethyl acetate/n-hexane mixtures .

- Key Steps :

Reflux hydrazide with aldehydes (e.g., benzaldehyde derivatives) for 4–6 hours.

Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

Dry organic layers with anhydrous Na₂SO₄ and concentrate.

Purify via gradient elution (ethyl acetate:hexane = 1:3 to 1:1).

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and hydrogen bonding patterns (e.g., NH peaks at δ 10–12 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks.

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) due to potential irritancy (hydrazide derivatives can cause skin/eye irritation).

- Work in a fume hood to avoid inhalation of POCl₃ or solvent vapors.

- Neutralize waste with NaHCO₃ before disposal.

- For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the purity of synthesized derivatives?

- Methodological Answer :

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).

- TLC Monitoring : Use silica plates with UV visualization (Rf = 0.3–0.5 in ethyl acetate/hexane).

- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

Q. What are the common solvents and reaction conditions for derivatization?

- Methodological Answer :

- Solvents : Ethanol (for Schiff base formation), POCl₃ (cyclization), DMF (catalyzed reactions).

- Temperature : Reflux at 80–100°C for 4–6 hours.

- Catalysts : None required for most hydrazide-aldehyde condensations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic aldehydes.

- Catalytic Additives : Use 1–2 mol% p-TsOH to accelerate cyclization.

- Temperature Gradients : Start at 60°C to prevent side reactions, then increase to 100°C.

- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate Assays : Test derivatives under standardized conditions (e.g., MIC assays vs. HepG2 cytotoxicity).

- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability studies.

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance binding to hydrophobic enzyme pockets .

Q. How can computational modeling guide the design of novel derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., DHFR or β-lactamase).

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What methodologies identify degradation products under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose derivatives to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.

- LC-HRMS : Track degradation pathways (e.g., hydrolysis of the hydrazide moiety to carboxylic acids).

- Stability-Indicating HPLC : Develop methods with baseline separation of parent compound and degradants .

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.